![molecular formula C18H17N3O3S B2547884 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 863184-29-6](/img/structure/B2547884.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
The compound 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex molecule that appears to be related to the field of medicinal chemistry. It contains several functional groups, including a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a sulfanyl group attached to an acetic acid moiety. The presence of methoxy and methylphenyl substituents suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which shares some structural features with the compound , has been reported using readily available starting materials. Two alternative approaches were developed, with total yields of 17% and 37%, respectively. The more efficient process, starting from 2-methyl-5-nitrophenol, is particularly suited for the resynthesis of cardiotonic drugs like Sulmazole and Isomazole .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, the general stability and degradation mechanisms of structurally related compounds have been studied. For example, derivatives of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid were examined to understand the impact of structural modifications on their stability. It was found that electron delocalization to the α-carbonyl group could contribute to the instability of certain esters .
Chemical Reactions Analysis
The chemical reactions and stability of compounds with similar functional groups have been analyzed. The study of the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid and its derivatives revealed that the substitution of a methyl group for a methoxy group on the benzene ring did not significantly affect the kinetics and mechanism of degradation for the parent hydrazone. However, the N-methyl derivative showed much greater stability, suggesting that the ionization of the NH group is a critical factor in the degradation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, by examining related compounds, it can be inferred that the presence of the methoxy and methyl groups could influence the compound's solubility, reactivity, and overall stability. The studies suggest that the molecular structure, particularly the functional groups and their placement, plays a significant role in the compound's behavior under various conditions .
Scientific Research Applications
Acid-Base Properties and Biological Activity Evaluation
- Acid-Base Properties : The study of the acid-base properties of 1,2,4-triazole-3-ylthioacetic acids derivatives, including those similar to the mentioned compound, reveals insights into their physical and chemical characteristics essential for biological activity evaluation. These studies aim at understanding the influence of substituents on acidity, which is crucial for their potential oral absorption and medical application as drugs in tablet form due to more active absorption in the stomach's acidic pH (Kaplaushenko, 2014).
Synthesis and Anti-inflammatory Evaluation
- Anti-inflammatory Applications : Research into 1,2,4-triazole derivatives has shown that these compounds, when synthesized and evaluated, exhibit anti-inflammatory activities. Such studies are foundational in developing new therapeutic agents that can manage inflammation-related disorders (Virmani & Hussain, 2014).
Antimicrobial and Anti-Cancer Activity
- Antimicrobial and Anti-Cancer Studies : Investigations into the antimicrobial and anti-cancer properties of triazole derivatives have been conducted, suggesting these compounds' significant potential in treating infections and cancer. For example, novel ligands synthesized from triazole compounds and their complexes with gold (III) and nickel (II) metal ions have been studied for their cytotoxic effects against breast cancer cell lines, showcasing promising therapeutic applications (Ghani & Alabdali, 2022).
Material Science and Chemistry
- Synthetic Chemistry Applications : The synthesis and characterization of new compounds based on 1,2,4-triazole scaffolds, including the study of their physical-chemical properties and potential as intermediates for further chemical transformations, are crucial for material science and medicinal chemistry. This research aids in the development of novel materials and drugs with improved performance and efficacy (Ahmed, Mekky, & Sanad, 2021).
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole moieties have been reported to have a wide range of medicinal actions, including anti-tubercular action and protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
Compounds with similar structures have shown to interact with their targets leading to various biochemical changes .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, leading to downstream effects that contribute to their medicinal properties .
Result of Action
Related compounds have been reported to exhibit a variety of medicinal actions .
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-7-14(8-4-12)21-17(13-5-9-15(24-2)10-6-13)19-20-18(21)25-11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKLWXPNVTJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
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